5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimycobacterial activity . It is part of a class of compounds known as thienopyrimidinones .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis of these compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra .
Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds was validated by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds were prepared using Petasis reaction .
Mechanism of Action
While the exact mechanism of action of “5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is not specified in the available resources, it is known that some of the compounds in its class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Properties
IUPAC Name |
5-(furan-2-yl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBCVMVWIIEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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